
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides It features an ethylthio group, a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety, and a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxadiazole ring to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Introduction of the ethylthio group: This can be done through nucleophilic substitution reactions where an ethylthiol group is introduced to the benzamide core.
Final assembly: The final step involves the coupling of the substituted phenyl ring with the benzamide core under suitable conditions, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Functionalized phenyl derivatives.
科学研究应用
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The oxadiazole ring enhances the ability of these compounds to interact with microbial enzymes and disrupt cellular processes.
- Efficacy : In vitro tests have shown that derivatives similar to 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide possess activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied:
- Cell Line Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating significant potency .
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: Antimicrobial Assessment
A recent study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as antimicrobial agents .
Compound Name | MIC (µM) | Target Organisms |
---|---|---|
Compound A | 1.27 | Staphylococcus aureus |
Compound B | 1.43 | Escherichia coli |
Compound C | 2.60 | Candida albicans |
Case Study 2: Anticancer Evaluation
In another investigation focusing on anticancer activity, several oxadiazole derivatives were tested against HCT116 cells. The study revealed that specific compounds had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
Compound D | 5.85 | 5-FU | 9.99 |
Compound E | 4.53 | 5-FU | 9.99 |
作用机制
The mechanism of action of 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(methylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzoate
Uniqueness
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide (CAS No. 2034413-38-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound contains a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N6O2S, with a molecular weight of 394.5 g/mol. The structure features an ethylthio group and a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study by Arafa et al. synthesized several derivatives of oxadiazoles and tested their cytotoxic effects against various cancer cell lines. Notably, some derivatives showed IC50 values significantly lower than standard chemotherapeutic agents such as doxorubicin and erlotinib .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
Compound A | HCT116 (Colon) | 0.67 | Doxorubicin (IC50 = 1.95) |
Compound B | PC-3 (Prostate) | 0.80 | Erlotinib (IC50 = 0.41785) |
Compound C | ACHN (Renal) | 0.87 | Standard Control |
This table illustrates that certain oxadiazole derivatives can exhibit potent anticancer activity across multiple cell lines.
The mechanism by which oxadiazole derivatives exert their anticancer effects typically involves the inhibition of specific enzymes and receptors associated with cancer progression. For instance, some studies have reported that these compounds can inhibit EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in the proliferation of cancer cells .
Other Biological Activities
In addition to anticancer properties, compounds with the oxadiazole structure have been evaluated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : Certain oxadiazole compounds have been investigated for their potential to reduce inflammation in preclinical models.
- Enzyme Inhibition : Studies have indicated that these compounds may inhibit enzymes like alkaline phosphatase, which is relevant in several pathophysiological conditions .
Case Studies
A recent study highlighted the synthesis and evaluation of new oxadiazole derivatives for their biological activities. Among them, one derivative demonstrated an IC50 value of 0.420 ± 0.012 μM against human alkaline phosphatase, indicating significant enzyme inhibition compared to standard drugs .
属性
IUPAC Name |
2-ethylsulfanyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-24-16-7-5-4-6-15(16)17(22)20-14-10-8-13(9-11-14)18-19-12(2)21-23-18/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHJBYFJFDSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。